molecular formula C13H26N2O2 B6144661 tert-butyl N-(piperidin-4-yl)-N-propylcarbamate CAS No. 874842-26-9

tert-butyl N-(piperidin-4-yl)-N-propylcarbamate

Cat. No.: B6144661
CAS No.: 874842-26-9
M. Wt: 242.36 g/mol
InChI Key: QTWHFJVFMAHKRT-UHFFFAOYSA-N
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Description

Tert-butyl N-(piperidin-4-yl)-N-propylcarbamate is an organic compound that features a tert-butyl group, a piperidine ring, and a propylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(piperidin-4-yl)-N-propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-(piperidin-4-yl)-N-propylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(piperidin-4-yl)-N-methylcarbamate
  • Tert-butyl N-(piperidin-4-yl)-N-ethylcarbamate
  • Tert-butyl N-(piperidin-4-yl)-N-butylcarbamate

Uniqueness

Tert-butyl N-(piperidin-4-yl)-N-propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-piperidin-4-yl-N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-10-15(11-6-8-14-9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWHFJVFMAHKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCNCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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